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Compound of Interest

Compound Name: 2-Hydroxy-5-nitroindane

Cat. No.: B095474 Get Quote

This technical guide provides an in-depth exploration of the spectroscopic characterization of 2-
Hydroxy-5-nitroindane, a molecule of interest in synthetic chemistry and drug development.

We will dissect the structural information revealed by Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is

intended for researchers, scientists, and professionals who require a detailed understanding of

how to confirm the structure and purity of this compound through modern analytical techniques.

The insights provided herein are based on established spectroscopic principles and

comparative analysis with structurally related molecules.

Molecular Structure and Spectroscopic Overview
2-Hydroxy-5-nitroindane possesses a bicyclic structure with a hydroxyl (-OH) and a nitro (-

NO₂) group, which are key determinants of its chemical and spectroscopic properties. The

indane framework consists of a benzene ring fused to a five-membered ring. The strategic

placement of the hydroxyl and nitro groups creates a unique electronic environment that is

reflected in its NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 2-Hydroxy-5-nitroindane, a combination of ¹H NMR, ¹³C NMR, and

2D NMR experiments provides a complete picture of its molecular structure.

Experimental Protocol: NMR Analysis
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A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural

elucidation.

I. Sample Preparation

Weighing: Accurately weigh 5-10 mg of high-purity 2-Hydroxy-5-nitroindane.

Solvent Selection: Dissolve the sample in approximately 0.7 mL of a suitable deuterated

solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for its ability to dissolve a wide range

of compounds and for its non-exchangeable proton signal, which allows for the observation

of labile protons like the hydroxyl proton.[1][2]

Transfer: Transfer the solution to a 5 mm NMR tube.

II. Instrument Setup & Data Acquisition

Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal

dispersion.

Shimming: Perform automated or manual shimming to optimize the magnetic field

homogeneity.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse ('zg30').

Spectral Width: 0-12 ppm.

Number of Scans: 16-64 scans.

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse program ('zgpg30').

Spectral Width: 0-180 ppm.
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Number of Scans: 1024-4096 scans.

Relaxation Delay: 2 seconds.

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2-Hydroxy-5-nitroindane is predicted to show distinct signals for the

aromatic, aliphatic, and hydroxyl protons. The electron-withdrawing nature of the nitro group

and the electron-donating effect of the hydroxyl group significantly influence the chemical shifts

of the aromatic protons.

Table 1: Predicted ¹H NMR Data for 2-Hydroxy-5-nitroindane (in DMSO-d₆, 400 MHz)

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-6 ~8.0 - 8.2 d J ≈ 8.5

H-4 ~7.9 - 8.1 dd J ≈ 8.5, 2.0

H-7 ~7.0 - 7.2 d J ≈ 2.0

-OH ~5.0 - 6.0 br s -

H-2 (methine) ~4.3 - 4.5 m -

H-1, H-3 (CH₂) ~2.8 - 3.4 m -

Interpretation:

Aromatic Protons: The protons on the aromatic ring are expected to be in the downfield

region. H-4 and H-6 will be deshielded due to the strong electron-withdrawing effect of the

nitro group. H-7, being ortho to the hydroxyl group, will be shielded relative to the other

aromatic protons.

Aliphatic Protons: The protons of the five-membered ring (H-1, H-2, and H-3) will appear in

the upfield region. The methine proton (H-2), being attached to the carbon bearing the

hydroxyl group, will be the most downfield of the aliphatic protons.
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Hydroxyl Proton: The hydroxyl proton will appear as a broad singlet, and its chemical shift

can be concentration-dependent.

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for 2-Hydroxy-5-nitroindane (in DMSO-d₆, 100 MHz)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-5 ~145 - 148

C-7a ~140 - 143

C-3a ~135 - 138

C-6 ~125 - 128

C-4 ~120 - 123

C-7 ~115 - 118

C-2 ~70 - 75

C-1 ~35 - 40

C-3 ~30 - 35

Interpretation:

Aromatic Carbons: The carbons attached to the nitro group (C-5) and the hydroxyl group

(implied, not directly attached) will have their chemical shifts significantly affected. The

quaternary carbons (C-3a, C-7a) will also be identifiable.

Aliphatic Carbons: The carbon bearing the hydroxyl group (C-2) will be the most downfield

among the aliphatic carbons. The two methylene carbons (C-1 and C-3) will be in the upfield

region.

2D NMR Correlations
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To unambiguously assign the proton and carbon signals, 2D NMR experiments like COSY

(Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are

invaluable.

COSY: Will show correlations between coupled protons, for instance, between H-1, H-2, and

H-3 in the aliphatic ring, and between H-4 and H-6 in the aromatic ring.

HSQC: Will correlate each proton with its directly attached carbon, confirming the

assignments made from the 1D spectra.

Caption: Molecular structure of 2-Hydroxy-5-nitroindane.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.

Sample Preparation: Place a small amount of the solid 2-Hydroxy-5-nitroindane sample on

the ATR crystal.

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands
The IR spectrum of 2-Hydroxy-5-nitroindane will be dominated by the characteristic vibrations

of its functional groups.

Table 3: Predicted Characteristic IR Frequencies
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Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

O-H stretch (hydroxyl) 3200 - 3500 Broad

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 2960 Medium

N-O stretch (asymmetric) 1500 - 1550 Strong

C=C stretch (aromatic) 1450 - 1600 Medium

N-O stretch (symmetric) 1330 - 1370 Strong

C-O stretch (hydroxyl) 1000 - 1250 Strong

Interpretation:

O-H Stretch: A broad band in the 3200-3500 cm⁻¹ region is a clear indication of the hydroxyl

group.[3]

N-O Stretches: Two strong absorption bands, one asymmetric around 1500-1550 cm⁻¹ and

one symmetric around 1330-1370 cm⁻¹, are characteristic of the nitro group.[3]

C-H Stretches: The spectrum will show absorptions for both aromatic (above 3000 cm⁻¹) and

aliphatic (below 3000 cm⁻¹) C-H bonds.

IR Source Sample on ATR Crystal Detector FTIR Spectrum

Click to download full resolution via product page

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.
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Experimental Protocol: ESI-MS
Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules.

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like

methanol or acetonitrile.

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum

in both positive and negative ion modes.

Predicted Mass Spectrum
The molecular weight of 2-Hydroxy-5-nitroindane (C₉H₉NO₃) is 179.17 g/mol .

Molecular Ion Peak: In positive ion mode, the [M+H]⁺ ion is expected at m/z 180. In negative

ion mode, the [M-H]⁻ ion is expected at m/z 178.

Fragmentation Pattern: The molecule may undergo fragmentation, with common losses

including H₂O (from the hydroxyl group) and NO₂.

[M]+•
m/z 179

[M-H₂O]+•
m/z 161

-H₂O

[M-NO₂]+•
m/z 133

-NO₂

Click to download full resolution via product page

Caption: Predicted fragmentation pathway for 2-Hydroxy-5-nitroindane.

Integrated Spectroscopic Analysis
The combination of NMR, IR, and MS data provides a comprehensive and self-validating

confirmation of the structure of 2-Hydroxy-5-nitroindane.
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MS confirms the molecular weight.

IR identifies the key functional groups (-OH, -NO₂, aromatic ring).

NMR elucidates the precise connectivity of atoms in the carbon-hydrogen framework.

This integrated approach ensures a high degree of confidence in the structural assignment and

purity assessment of the compound, which is essential for its application in research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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